Cas no 888682-59-5 (methyl 2-ethanesulfonamidoacetate)
methyl 2-ethanesulfonamidoacetate Chemical and Physical Properties
Names and Identifiers
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- methyl [(ethylsulfonyl)amino]acetate
- methyl 2-ethanesulfonamidoacetate
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- Inchi: 1S/C5H11NO4S/c1-3-11(8,9)6-4-5(7)10-2/h6H,3-4H2,1-2H3
- InChI Key: FXIRRAWRBRGKNF-UHFFFAOYSA-N
- SMILES: S(CC)(NCC(=O)OC)(=O)=O
methyl 2-ethanesulfonamidoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402288-25mg |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B402288-50mg |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B402288-250mg |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-39288-0.05g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 0.05g |
$66.0 | 2023-06-20 | ||
| Enamine | EN300-39288-0.1g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 0.1g |
$98.0 | 2023-06-20 | ||
| Enamine | EN300-39288-0.25g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 0.25g |
$142.0 | 2023-06-20 | ||
| Enamine | EN300-39288-0.5g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 0.5g |
$271.0 | 2023-06-20 | ||
| Enamine | EN300-39288-1.0g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 1g |
$371.0 | 2023-06-20 | ||
| Enamine | EN300-39288-2.5g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 2.5g |
$726.0 | 2023-06-20 | ||
| Enamine | EN300-39288-5.0g |
methyl 2-ethanesulfonamidoacetate |
888682-59-5 | 5g |
$1075.0 | 2023-06-20 |
methyl 2-ethanesulfonamidoacetate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on methyl 2-ethanesulfonamidoacetate
Research Brief on Methyl 2-Ethanesulfonamidoacetate (CAS: 888682-59-5) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 2-ethanesulfonamidoacetate (CAS: 888682-59-5) is a sulfonamide derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its ethanesulfonamido and methyl ester functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic applications.
Recent literature has emphasized the role of methyl 2-ethanesulfonamidoacetate in the design of covalent inhibitors targeting cysteine proteases and other nucleophilic enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a warhead in irreversible inhibitors for SARS-CoV-2 main protease, showcasing its potential in antiviral drug development. The compound's ability to form stable covalent adducts with active-site residues has been leveraged to enhance inhibitor potency and selectivity, addressing challenges associated with drug resistance.
In addition to its applications in covalent inhibition, methyl 2-ethanesulfonamidoacetate has been explored as a building block for prodrug design. A recent Nature Communications article (2024) reported its incorporation into esterase-activated prodrugs, improving the bioavailability of poorly soluble therapeutics. The compound's methyl ester group serves as a cleavable moiety, enabling controlled drug release in target tissues. This approach has shown promise in oncology, where prodrugs derived from this scaffold exhibited reduced systemic toxicity and enhanced tumor accumulation in preclinical models.
From a synthetic chemistry perspective, novel methodologies for the preparation of methyl 2-ethanesulfonamidoacetate have been developed to improve yield and scalability. A 2024 Organic Process Research & Development publication described a continuous-flow synthesis approach that reduced reaction times from hours to minutes while maintaining high purity (>99%). These advancements address previous challenges in large-scale production, facilitating the compound's broader application in medicinal chemistry campaigns.
The safety profile and pharmacokinetic properties of methyl 2-ethanesulfonamidoacetate derivatives have also been investigated in recent toxicology studies. Research published in Chemical Research in Toxicology (2023) revealed that metabolic stability could be modulated through structural modifications of the ethanesulfonamido moiety, providing valuable insights for lead optimization. These findings are particularly relevant for developing compounds with improved metabolic stability and reduced off-target effects.
Looking forward, methyl 2-ethanesulfonamidoacetate continues to emerge as a valuable scaffold in chemical biology. Its dual functionality allows for diverse structural modifications, enabling researchers to fine-tune biological activity and physicochemical properties. Current research directions include its application in targeted protein degradation (PROTACs) and as a linker in antibody-drug conjugates (ADCs). As synthetic methodologies advance and biological understanding deepens, this compound is poised to play an increasingly important role in drug discovery pipelines across multiple therapeutic areas.
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